molecular formula C8H6Cl2O2 B2522493 3-Chlorobenzyl carbonochloridate CAS No. 39545-30-7

3-Chlorobenzyl carbonochloridate

Cat. No.: B2522493
CAS No.: 39545-30-7
M. Wt: 205.03
InChI Key: ABNOKJAUAHDRQI-UHFFFAOYSA-N
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Description

3-Chlorobenzyl carbonochloridate is a useful research compound. Its molecular formula is C8H6Cl2O2 and its molecular weight is 205.03. The purity is usually 95%.
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Scientific Research Applications

Biodegradation and Environmental Remediation

3-Chlorobenzyl carbonochloridate, a compound structurally similar to 3-chlorobenzoate, has implications in environmental bioremediation. The soil bacteria Pseudomonas putida can utilize 3-chlorobenzoate as a carbon source, converting it into 3-chlorocatechol, and further into tricarboxylic acid cycle intermediates, suggesting potential pathways for biodegradation of related compounds like this compound. The regulatory proteins CatR and ClcR play a crucial role in the catabolic pathways of catechol and 3-chlorocatechol, respectively, hinting at the genetic and enzymatic machinery involved in the degradation of chlorinated aromatic compounds (Parsek et al., 1994). Similarly, a pseudomonad isolated from sewage showed the ability to utilize 3-chlorobenzoic acid as a sole carbon source, further supporting the potential of microbial pathways in degrading chlorobenzyl carbonochloridates and related structures (Dorn et al., 2004).

Catalysis and Chemical Synthesis

The compound is also relevant in catalytic processes and chemical synthesis. The rhenium(I) complex [Re(CH3CN)3Br2(NO)] was found to catalyze the homogeneous hydrosilylation of organic carbonyl compounds (ketones and aldehydes) effectively in the presence of chlorobenzene, indicating the potential role of chlorobenzyl-related compounds in catalytic synthesis processes (Dong & Berke, 2009). Furthermore, in the field of analytical chemistry, carbon submicroelectrodes showed promising results in highly resistive water and chlorobenzene solutions, pointing towards the analytical applications of chlorobenzyl carbonochloridates in solutions with little or no supporting electrolyte (Ciszkowska & Stojek, 1986).

Photocatalysis and Pollution Treatment

The compound's structural analogs have been studied for photocatalysis and pollution treatment. A study on the removal of 1,2-dichlorobenzene in aqueous solutions by Fe(III) homogeneous photocatalysis showed promising results, offering insights into the potential photocatalytic degradation of chlorobenzyl carbonochloridates and related compounds (Andreozzi et al., 2006).

Advanced Organic Synthesis

The synthesis of acyloxymethyl carbonochloridates from chloromethyl carbonochloridate demonstrates the importance of these compounds as intermediates in prodrug synthesis, highlighting their role in advanced organic synthesis processes (Folkmann & Lund, 1990).

Safety and Hazards

While specific safety and hazard information for 3-Chlorobenzyl carbonochloridate is not available, related compounds like Benzyl chloroformate are classified as hazardous. They can cause severe skin burns and eye damage, and may cause an allergic skin reaction .

Mechanism of Action

Target of Action

3-Chlorobenzyl carbonochloridate is a chemical compound that primarily targets amines in organic synthesis . Amines play a crucial role in the formation of various organic compounds, including proteins, alkaloids, and dyes.

Mode of Action

The compound interacts with its targets by introducing the benzyloxycarbonyl protecting group for amines . This process suppresses the nucleophilic and basic properties of the nitrogen lone pair in amines, thereby controlling their reactivity .

Biochemical Pathways

The introduction of the benzyloxycarbonyl protecting group is a key step in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Pharmacokinetics

It is known that the compound is a water-sensitive oily colorless liquid . It degrades in contact with water, which may affect its bioavailability .

Result of Action

The primary result of the action of this compound is the successful introduction of the benzyloxycarbonyl protecting group for amines . This allows for controlled peptide chemical synthesis, which was the dominant procedure used worldwide for twenty years until the 1950s .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors. As a water-sensitive compound, its stability and efficacy can be compromised in a humid environment . Therefore, it is typically stored in a dry environment to maintain its stability .

Properties

IUPAC Name

(3-chlorophenyl)methyl carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNOKJAUAHDRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39545-30-7
Record name (3-chlorophenyl)methyl chloroformate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Prepared according to the procedure described in Example 56, Step 1, using the following starting materials: 3-chlorobenzyl alcohol and phosgene (20% in toluene).
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